molecular formula C7H14ClF2NO B1435904 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride CAS No. 2097872-93-8

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Cat. No.: B1435904
CAS No.: 2097872-93-8
M. Wt: 201.64 g/mol
InChI Key: XINKAQOIDRJYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H13F2NO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features two fluorine atoms attached to the fourth carbon of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-difluoropiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as sodium hydride (NaH). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A precursor in the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.

    2-(4-Fluoropiperidin-1-yl)ethanol: A similar compound with only one fluorine atom.

    2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine: An amine derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. This makes the compound particularly useful in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)1-3-10(4-2-7)5-6-11;/h11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINKAQOIDRJYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.